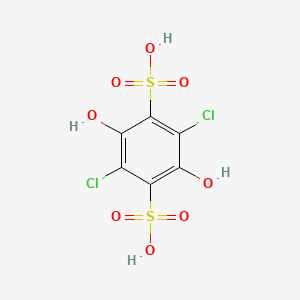
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile
概要
説明
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile, also known as TMFPN, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor and is highly soluble in water. TMFPN is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
科学的研究の応用
Use in Electrolytes for Lithium-Ion Batteries
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile has been studied for its potential application in lithium-ion batteries. It's used as part of new mixtures with 3-(2-methoxyethoxy)propanenitrile and fluoroethylene carbonate to create safe electrolytes. These electrolytes exhibit high safety, improved wettability to separator and electrodes, and better rate and cycle performances compared to conventional electrolytes, indicating great potential for practical application in lithium-ion batteries (Liu et al., 2016).
Wastewater Treatment
The compound has been involved in research for the treatment of wastewater, particularly in the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol (TFP) using advanced oxidation processes. A three-phase fluidized bed reactor (3P-FBR) has been designed for this purpose, integrating photooxidation (UV/H2O2) and adsorption processes, showcasing efficient mineralization and defluorinization of TFP wastewater (Shih et al., 2013).
Catalysis
This compound derivatives have been synthesized and used to modify ruthenium complexes, significantly affecting their catalytic activity in ring-closing metathesis (RCM) reactions. The altered steric hindrance around the catalytic centre and the acidity of the modifying acids were observed to influence the activity of the complexes in forming various types of double bonds, demonstrating the potential for tailored catalytic activities (Lipovská et al., 2016).
Electrochemical Applications
A study explored the use of this compound in creating a functional electrocatalytic reactor (ECR) to achieve high selectivity production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol. The study highlights the potential of this compound in enhancing the production of high value-added chemicals through the optimization of various operational parameters (Wang et al., 2014).
Safety and Hazards
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile is considered hazardous. It is flammable, causes serious eye irritation, and is toxic if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .
特性
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F4NO/c1-10-4(7,8)3(5,6)2-9/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSWDLUWUWJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C#N)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608333 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77946-88-4 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)








